(2-Iodoethoxy)triisopropylsilane
Description
(2-Iodoethoxy)triisopropylsilane is a silane-based compound with the molecular formula C₁₁H₂₅IOSi (molecular weight: 344.31 g/mol). It features a triisopropylsilyl (TIPS) group attached to a 2-iodoethoxy chain. This compound is widely used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of functionalized silanes . Its synthesis involves reacting 2-iodoethanol with triisopropylsilyl chloride (TIPSCl) in the presence of imidazole, yielding the product in high purity (96%) under mild conditions . The TIPS group provides steric bulk, enhancing stability against nucleophilic attack and oxidative conditions, while the iodoethoxy moiety serves as a versatile leaving group or reactive site for further functionalization .
Properties
CAS No. |
93550-77-7 |
|---|---|
Molecular Formula |
C11H25IOSi |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
2-iodoethoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H25IOSi/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h9-11H,7-8H2,1-6H3 |
InChI Key |
NCRMNHSZPLHRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Triethoxy(3-iodopropyl)silane
- Molecular Formula : C₉H₂₁IO₃Si
- Molecular Weight : 332.25 g/mol
- Structure : Features a triethoxy silane group and a 3-iodopropyl chain.
- Key Differences :
- The ethoxy groups (vs. isopropyl in TIPS) reduce steric hindrance, increasing reactivity toward nucleophiles.
- The iodine atom is positioned on a propyl chain (vs. ethoxy chain), altering its leaving-group behavior and spatial accessibility in reactions.
- Applications : Primarily used as a coupling agent in surface chemistry and polymer crosslinking .
((3-Iodocyclohexyl)oxy)triisopropylsilane
- Synthesis : Derived from 1,3-cyclohexanediol via silylation and iodination, yielding a 27% isolated product .
- Key Differences :
(Iodoethynyl)triisopropylsilane
- Structure : Contains an ethynyl group instead of ethoxy.
- Reactivity: The ethynyl group enables alkyne-based coupling reactions (e.g., Sonogashira), while the iodine atom can participate in halogen-exchange processes .
Functional Analogs
3-Methacryloxypropyltrimethoxysilane
- Molecular Formula : C₁₀H₂₀O₅Si
- Applications : Used in adhesives and coatings due to its methacrylate group, which polymerizes under UV light. Unlike (2-iodoethoxy)TIPS, it lacks iodine but includes a reactive double bond for crosslinking .
Triisopropylsilane (TIPS-H)
- Role : A reducing agent in peptide synthesis to prevent disulfide bond formation.
- Contrast : While both compounds share the TIPS group, TIPS-H lacks the iodoethoxy chain, making it unsuitable for alkylation or protection but effective in reductive cleavage .
Comparative Data Table
Research Findings
Steric Effects : The TIPS group in this compound significantly slows reaction rates in SN2 mechanisms compared to less hindered analogs like triethoxy(3-iodopropyl)silane .
Iodine Reactivity : The ethoxy chain positions iodine for efficient displacement in cross-coupling reactions, whereas propyl- or cyclohexyl-bound iodine requires harsher conditions .
Thermal Stability : TIPS-containing compounds exhibit superior thermal stability (decomposition >200°C) compared to trimethoxy silanes, which degrade at lower temperatures .
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